molecular formula C16H18O2 B1583668 1,2-Bis(3-methylphenoxy)ethane CAS No. 54914-85-1

1,2-Bis(3-methylphenoxy)ethane

Cat. No. B1583668
CAS RN: 54914-85-1
M. Wt: 242.31 g/mol
InChI Key: OAGNKYSIOSDNIG-UHFFFAOYSA-N
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Description

1,2-Bis(3-methylphenoxy)ethane is an organic compound with the molecular formula C16H18O2 . Its IUPAC name is 1-methyl-3-[2-(3-methylphenoxy)ethoxy]benzene .


Synthesis Analysis

The synthesis of 1,2-Bis(3-methylphenoxy)ethane involves several steps . Initially, metacresol and potassium hydroxide are added to a high-pressure reaction vessel and heated to 130-150°C until dissolution occurs. The mixture is then cooled to below 80°C, and dichloroethanes are added. The autoclave is sealed, and after nitrogen displacement, a small amount of nitrogen is introduced to reach a pressure of 0.1-0.2Mpa. The mixture is then heated to 130-150°C and left to react for 15-20 hours .


Chemical Reactions Analysis

1,2-Bis(3-methylphenoxy)ethane is used as a sensitizer in thermal recording media . It is incorporated into a recording layer to improve its thermal colorability .


Physical And Chemical Properties Analysis

1,2-Bis(3-methylphenoxy)ethane has a predicted density of 1.049±0.06 g/cm3 . Its melting point ranges from 96.0 to 100.0°C, and its predicted boiling point is 381.8±30.0°C . The compound has a predicted vapor pressure of 0.001-0.004Pa at 25-45.5°C .

Scientific Research Applications

Structural and Molecular Properties

  • Crystal Structure Analysis : The crystal structure of derivatives of 1,2-bis(3-methylphenoxy)ethane, such as 1,2-bis­(2-amino­phen­oxy)ethane, exhibits intermolecular close contacts and weak hydrogen-bonding interactions, revealing insights into molecular interactions and structure (Rademeyer et al., 2005).

Chemical Synthesis and Applications

  • Synthesis of Derivatives : 1,2-Bis(m-aminophenoxy)ethane, a derivative, is synthesized via a one-stage process using Pd/C as a catalyst. This method illustrates the synthesis of functionalized derivatives for potential applications in material science and chemistry (Temel et al., 2007).

  • Metal Ion Detection : A synthesized derivative, 1,2-Bis(2-hydroxymethylphenoxy)ethane, has been used as a sensor for the detection of Fe3+ and CN− ions, demonstrating high sensitivity and selectivity. This showcases its potential in environmental monitoring and analytical chemistry (Afshani et al., 2016).

Environmental and Industrial Applications

  • Antimicrobial Agents : Certain derivatives such as 1,2-bis[4-(3-methyl-alpha-aminobenzyl)phenoxy]ethane have been found effective as agricultural or industrial fungicides and bactericides, highlighting their potential in the environmental and agricultural sectors (Downs, 1972).

  • Thermal Decomposition Studies : The thermal decomposition mechanisms of derivatives like 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), used as flame retardants, have been analyzed. Understanding these mechanisms is crucial for assessing environmental and safety impacts of such chemicals (Altarawneh & Dlugogorski, 2014).

Biomedical Research

  • Calcium Indicators : Compounds like 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), a relative of 1,2-Bis(3-methylphenoxy)ethane, have been used as high-affinity buffers and optical indicators for Ca2+, essential in biomedical research for studying calcium dynamics in biological systems (Tsien, 1980).

Safety and Hazards

1,2-Bis(3-methylphenoxy)ethane is classified as hazardous to the aquatic environment, both in the short-term (Acute - Category Acute 1) and long-term (Chronic - Category Chronic 1) . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment and collecting spillage .

Future Directions

1,2-Bis(3-methylphenoxy)ethane is used in thermal recording media, and there is a demand for a sensitizer that improves both thermal colorability and background fogging . Therefore, future research may focus on improving these properties of 1,2-Bis(3-methylphenoxy)ethane.

properties

IUPAC Name

1-methyl-3-[2-(3-methylphenoxy)ethoxy]benzene
Source PubChem
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InChI

InChI=1S/C16H18O2/c1-13-5-3-7-15(11-13)17-9-10-18-16-8-4-6-14(2)12-16/h3-8,11-12H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGNKYSIOSDNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6044690
Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(3-methylbenzene)
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Molecular Weight

242.31 g/mol
Source PubChem
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Physical Description

Liquid
Record name Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[3-methyl-
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Product Name

1,2-Bis(3-methylphenoxy)ethane

CAS RN

54914-85-1
Record name 1,2-Bis(3′-methylphenoxy)ethane
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Record name 1,1'-(Ethane-1,2-diylbis(oxy))bis(3-methylbenzene)
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Record name Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[3-methyl-
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Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(3-methylbenzene)
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Record name 1,2-bis(3-methylphenoxy)ethane
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Record name 1,1'-(ETHANE-1,2-DIYLBIS(OXY))BIS(3-METHYLBENZENE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of 1,2-Bis(3-methylphenoxy)ethane discussed in the provided research papers?

A: The research primarily focuses on 1,2-Bis(3-methylphenoxy)ethane as an aromatic sensitizer in thermal recording materials. [, ] One study investigates its use in improving the milling properties of thermal recording media without compromising color development. [] The other study examines its presence as an impurity in waste paper and its subsequent accumulation in fish near paper recycling plants. []

Q2: Why is the accumulation of 1,2-Bis(3-methylphenoxy)ethane in fish concerning?

A: The presence of 1,2-Bis(3-methylphenoxy)ethane in fish tissues raises concerns due to its potential toxicity and ability to bioaccumulate. While the research doesn't delve into specific toxicological effects, the detection of this compound in fish near paper recycling plants suggests that it can enter the food chain and potentially pose risks to aquatic organisms and human health. [] Further research is needed to fully understand the long-term ecological and health impacts of 1,2-Bis(3-methylphenoxy)ethane and similar aromatic sensitizers.

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